5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalene derivatives. This compound is recognized for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various receptors in the central nervous system. Its structure comprises a tetrahydronaphthalene backbone with methoxy substituents at the 5 and 7 positions and an amine functional group at the 2 position.
The compound can be synthesized through various organic chemistry methods, primarily involving the manipulation of naphthalene derivatives. It has been studied for its interactions with serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can be classified as:
The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several steps:
The synthesis may utilize reagents such as methyl iodide for methoxylation and various catalysts (e.g., palladium on carbon) for hydrogenation. Reaction conditions such as temperature and pressure are critical in optimizing yield and purity.
The molecular formula of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is with a molecular weight of approximately 215.73 g/mol.
The structural representation includes:
5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, N-alkylation may require a strong base such as sodium hydride or potassium carbonate.
The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride primarily involves its interaction with neurotransmitter receptors:
Research indicates that compounds similar to this one exhibit varying affinities for different receptor subtypes, which can be quantified using binding assays.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has potential applications in:
Ongoing research continues to explore its therapeutic potential in treating mood disorders and other neuropsychiatric conditions.
2-Aminotetralin (2-AT) serves as the fundamental chemical template for numerous neuroactive compounds. As a rigid phenethylamine analogue, it fully substitutes for dopamine in rodent drug discrimination studies despite reduced potency (approximately one-half to one-eighth that of dextroamphetamine) [2]. The structural rigidity of 2-AT enables distinct receptor interaction profiles compared to flexible amphetamine homologs. Research demonstrates its superiority over structurally related compounds in receptor binding assays:
Table 1: Comparative Receptor Activity Profiles of 2-Aminotetralin Structural Analogs
Compound | Structural Features | Primary Receptor Activities | Relative Potency vs. Dextroamphetamine |
---|---|---|---|
2-Aminotetralin (2-AT) | Unsubstituted tetrahydronaphthalene core | Dopamine substitution (full), SERT/NET inhibition | 0.125–0.5× |
2-Aminoindane (2-AI) | Cyclopentane-fused benzene ring | Dopamine substitution (partial), MAO inhibition | <0.1× |
2-Amino-1,2-dihydronaphthalene | Non-aromatic ring C | Dopaminergic activity (weak) | <0.1× |
6-Aminobenzocycloheptene | 7-membered ring system | Dopamine receptor binding (moderate) | Not reported |
5-Hydroxy-2-aminotetralin | Phenolic OH at position 5 | Dopamine D2/D3 agonism, 5-HT1A agonism | Not directly comparable |
The pharmacological profile of 2-AT includes inhibition of serotonin (SERT) and norepinephrine (NET) transporters, with evidence suggesting neurotransmitter release induction [2]. Molecular modifications yield derivatives with enhanced selectivity: 5-hydroxy substitution creates potent dopamine receptor agonists like 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), while nitrogen alkylation modulates receptor subtype specificity. The tetrahydronaphthalene core's planarity allows optimal orientation within orthosteric binding sites of aminergic receptors, particularly dopamine D2-like and serotonin 5-hydroxytryptamine receptors [3] [7].
The evolution of methoxy-substituted 2-aminotetralins reflects increasing sophistication in structure-activity relationship exploration. Early research focused on unsubstituted 2-AT and simple hydroxy derivatives, revealing their stimulant properties and monoamine transporter interactions [2]. During the 1970–1980s, synthetic efforts produced regioisomeric dimethoxy variants to probe dopaminergic pharmacophores. Key milestones include:
Table 2: Evolution of Key Methoxy-Substituted 2-Aminotetralin Derivatives
Time Period | Representative Compounds | Synthetic Innovations | Pharmacological Contributions |
---|---|---|---|
1970–1980 | 5,6-ADTN; 6,7-ADTN | Classical reductive amination of tetralones | Established catechol requirement for dopamine receptor potency |
1980–1990 | 5-OH-DPAT; 7-hydroxy-2-aminotetralin | Regioselective demethylation strategies | Demonstrated antidepressant/anxiolytic potential via 5-HT1A |
1990–2000 | (R/S)-5-methoxy-2-aminotetralin | Schotten-Baumann acylation resolution | Revealed stereospecific D2 vs. 5-HT1A receptor activation |
2000–2010 | Rotigotine (6-hydroxy-2-aminotetralin) | Transdermal delivery optimization | FDA approval for Parkinson disease therapy |
2010–Present | 5,7-Dimethoxy-2-aminotetralin derivatives | Bivalent ligand design; enantioselective hydrogenation | Multifunctional agents targeting protein misfolding |
Synthetic challenges in dimethoxy-substituted analogs centered on controlling stereochemistry at the chiral C2 position and achieving regioselective ring substitution. Modern approaches employ Eaton's reagent (P2O5/methanesulfonic acid) for cyclization and transition-metal catalysis for asymmetric reductions [3]. The 5,7-dimethoxy pattern emerged from systematic screening of substitution effects on dopamine D2/D3 receptor binding entropy and functional efficacy.
The 5,7-dimethoxy substitution pattern confers distinctive pharmacodynamic properties relative to monosubstituted or catecholic analogs. Electronic and steric factors drive its unique receptor interaction profile:
Table 3: Pharmacological Profile Comparison of Methoxy-Substituted Tetralinamines
Molecular Descriptor | 5,7-Dimethoxy-2-AT | 5-Methoxy-2-AT | 6,7-Dimethoxy-2-AT | Unsubstituted 2-AT |
---|---|---|---|---|
cLogP | 2.98 | 2.15 | 2.95 | 1.82 |
TPSA (Ų) | 32.7 | 35.2 | 32.7 | 26.0 |
Dopamine D2 Ki (nM) | 7.62 ± 0.9* | 22.4 ± 1.3 | 48.3 ± 2.1 | 850 ± 45 |
Dopamine D3 Ki (nM) | 0.55 ± 0.08* | 7.8 ± 0.6 | 12.4 ± 1.2 | 1250 ± 89 |
5-HT1A Ki (nM) | 184 ± 11 | 38.2 ± 3.5 | 210 ± 15 | >10,000 |
Functional Efficacy (D2, %) | 78 ± 5 (partial agonist) | 92 ± 4 (agonist) | 65 ± 6 (partial agonist) | 45 ± 7 (weak agonist) |
*Data for derivative D-666 maintaining 5,7-dimethoxy-2-aminotetralin pharmacophores [8]
Structure-activity relationship (SAR) studies reveal the 5,7-dimethoxy motif confers three key pharmacological advantages:
The 5,7-dimethoxy configuration thus represents a strategic balance between receptor affinity, metabolic stability, and auxiliary pharmacological properties, positioning it as a versatile scaffold for next-generation neurotherapeutics targeting both monoaminergic dysfunction and proteinopathic mechanisms.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1